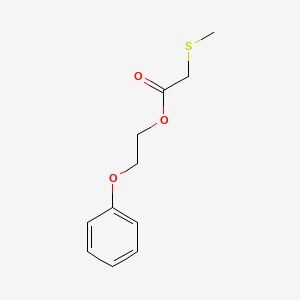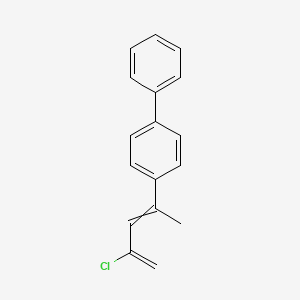
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- is a complex organic compound characterized by its unique quinoxaline structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of dichloro and dioxido groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine, followed by chlorination and oxidation steps. The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as sulfur to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- include:
Benzophenone derivatives: Such as Methanone, (4-hydroxyphenyl)phenyl- and Methanone, (4-aminophenyl)phenyl-
Quinoxaline derivatives: Compounds with similar quinoxaline structures but different substituents.
Uniqueness
The uniqueness of Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- lies in its specific dichloro and dioxido substitutions, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
60680-42-4 |
|---|---|
Molecular Formula |
C21H12Cl2N2O3 |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
(6,7-dichloro-1-oxido-4-oxo-3-phenylquinoxalin-4-ium-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H12Cl2N2O3/c22-15-11-17-18(12-16(15)23)25(28)20(21(26)14-9-5-2-6-10-14)19(24(17)27)13-7-3-1-4-8-13/h1-12H |
InChI Key |
ILCJGKHJNGKYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC(=C(C=C3[N+]2=O)Cl)Cl)[O-])C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)

![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)




![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)



![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
